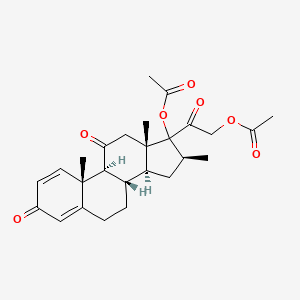
Meprednisone 17,21-Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Meprednisone 17,21-Diacetate is a synthetic glucocorticoid, which is a derivative of prednisone. It is used primarily for its anti-inflammatory and immunosuppressive properties. This compound is a methylated derivative of prednisone and is often used in the treatment of various inflammatory and autoimmune conditions .
准备方法
Synthetic Routes and Reaction Conditions
Meprednisone 17,21-Diacetate is synthesized through the acetylation of meprednisone. The process involves the reaction of meprednisone with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs at room temperature and results in the formation of the diacetate ester.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
Meprednisone 17,21-Diacetate undergoes several types of chemical reactions, including:
Hydrolysis: The diacetate ester can be hydrolyzed to yield meprednisone and acetic acid.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its pharmacological properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Hydrolysis: Meprednisone and acetic acid.
Oxidation: Various oxidized derivatives of meprednisone.
Reduction: Reduced forms of meprednisone.
科学研究应用
Meprednisone 17,21-Diacetate has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucocorticoid derivatives.
Biology: Employed in research on the biological effects of glucocorticoids, including their anti-inflammatory and immunosuppressive properties.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Used in the development and testing of new pharmaceutical formulations and drug delivery systems
作用机制
Meprednisone 17,21-Diacetate exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor and its translocation to the nucleus, where it modulates the expression of specific genes involved in inflammatory and immune responses. The compound decreases the production of pro-inflammatory cytokines and increases the production of anti-inflammatory proteins, thereby reducing inflammation and suppressing the immune response .
相似化合物的比较
Similar Compounds
Prednisone: A precursor to meprednisone, used for similar therapeutic purposes.
Prednisolone: An active metabolite of prednisone with similar pharmacological properties.
Dexamethasone: A more potent glucocorticoid with a longer duration of action.
Hydrocortisone: A naturally occurring glucocorticoid with a broader range of applications
Uniqueness
Meprednisone 17,21-Diacetate is unique due to its specific chemical structure, which includes the diacetate ester. This modification enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for certain therapeutic applications. Its methylated structure also distinguishes it from other glucocorticoids, providing unique pharmacological effects .
属性
分子式 |
C26H32O7 |
|---|---|
分子量 |
456.5 g/mol |
IUPAC 名称 |
[2-[(8S,9S,10R,13S,14S,16S)-17-acetyloxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H32O7/c1-14-10-20-19-7-6-17-11-18(29)8-9-24(17,4)23(19)21(30)12-25(20,5)26(14,33-16(3)28)22(31)13-32-15(2)27/h8-9,11,14,19-20,23H,6-7,10,12-13H2,1-5H3/t14-,19-,20-,23+,24-,25-,26?/m0/s1 |
InChI 键 |
WBDKMRYVLOCWEW-OMQURNDYSA-N |
手性 SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
规范 SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)COC(=O)C)OC(=O)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


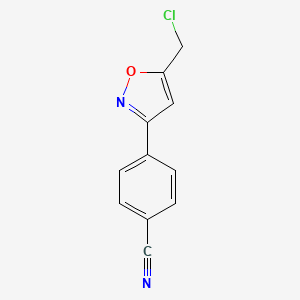
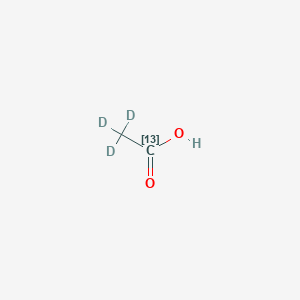
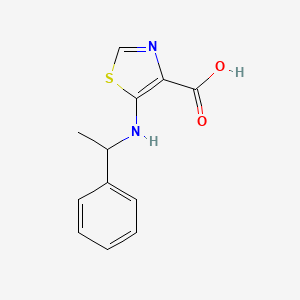

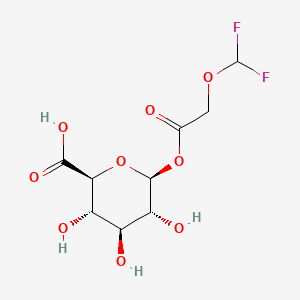
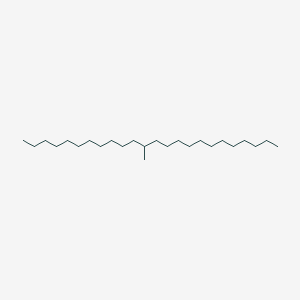
![2-[4-(Pyridin-4-ylamino)-1,8-naphthyridin-2-yl]benzonitrile](/img/structure/B13849711.png)
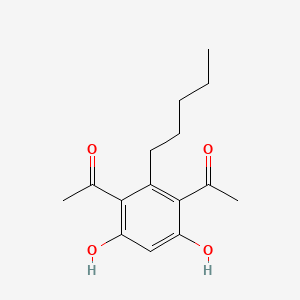
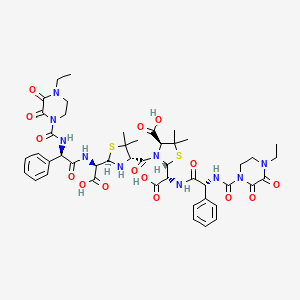
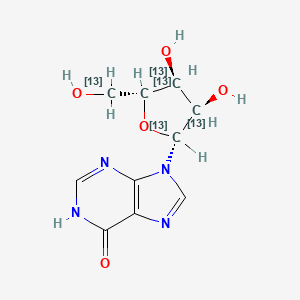
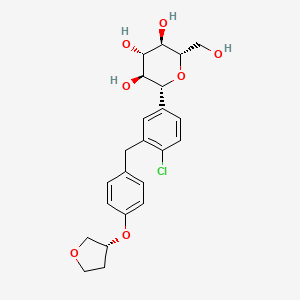
![N-[6-(Bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl] Biotinamide](/img/structure/B13849742.png)
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
